molecular formula C14H12FNO B8001338 (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone

(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone

Cat. No.: B8001338
M. Wt: 229.25 g/mol
InChI Key: WZOUNJCNOGIZAR-UHFFFAOYSA-N
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Description

(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone is a fluorinated aromatic compound that features a pyridine ring substituted with a 4-fluoro-3,5-dimethylbenzoyl group

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways, making it useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone is unique due to the presence of the 4-fluoro-3,5-dimethylbenzoyl group. This substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications that other fluorinated pyridines may not be able to achieve .

Properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-9-7-11(8-10(2)13(9)15)14(17)12-5-3-4-6-16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUNJCNOGIZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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